![molecular formula C7H9IN2O2 B3377847 ethyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate CAS No. 1354705-40-0](/img/structure/B3377847.png)
ethyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C7H9IN2O2 . It is a member of the pyrazole family, which are heterocyclic compounds with a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles involves the condensation of 1,3-diketones with arylhydrazines .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The pyrazole ring is substituted with an ethyl carboxylate group, a methyl group, and an iodine atom .Chemical Reactions Analysis
Pyrazoles are known to participate in a variety of chemical reactions. They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Specific reactions involving ethyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate are not found in the search results.Scientific Research Applications
Synthesis of Heterobiaryls
4-Iodopyrazole, a compound similar to ethyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate, has been used in an indium-mediated synthesis of heterobiaryls . This process is crucial in the creation of complex organic molecules often used in pharmaceuticals and agrochemicals .
Pharmaceutical Applications
Imidazole, a compound structurally similar to pyrazole, has been found to have a broad range of chemical and biological properties . It’s used as a core structure in various drugs due to its diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Agrochemical Applications
Pyrazoles are also used in agrochemistry . They are often used as a scaffold in the synthesis of bioactive chemicals, which are then used in various agricultural applications .
Coordination Chemistry
In coordination chemistry, pyrazoles are used due to their ability to act as ligands . They can bind to a central metal atom to form coordination compounds .
Organometallic Chemistry
Pyrazoles are also used in organometallic chemistry . They can form organometallic compounds, which are used in a variety of applications, including catalysis and materials science .
Directing and Transforming Group in Organic Synthesis
Recent research has uncovered intriguing applications of the pyrazole structure in organic synthesis, where it acts as both a directing and transforming group .
Mechanism of Action
Target of Action
Ethyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate is a pyrazole derivative. Pyrazole derivatives have been found to interact with a variety of biological targets. For instance, some pyrazole derivatives have been found to inhibit succinate dehydrogenase (SDHI), a key enzyme in the mitochondrial respiration chain . .
Mode of Action
For example, some pyrazole derivatives inhibit their targets, while others may act as agonists or antagonists . The specific mode of action would depend on the compound’s structure and the nature of its target.
Biochemical Pathways
Given that some pyrazole derivatives are known to inhibit succinate dehydrogenase (sdhi), it is possible that this compound could affect the tricarboxylic acid (tca) cycle or electron transport chain .
properties
IUPAC Name |
ethyl 4-iodo-1-methylpyrazole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O2/c1-3-12-7(11)6-5(8)4-10(2)9-6/h4H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWFBOHHYXBMTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1I)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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